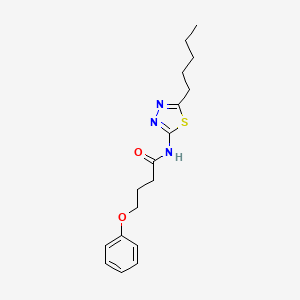
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)propanamide
Descripción general
Descripción
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)propanamide, also known as AMPA, is a chemical compound that belongs to the pyrimidine family. It is a potent agonist of the glutamate receptor and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)propanamide acts as an agonist of the glutamate receptor, specifically the this compound subtype. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and activation of the this compound receptor leads to an influx of calcium ions into the cell, resulting in neuronal excitation.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic plasticity, which is the ability of neurons to change their structure and function in response to stimuli. It has also been shown to increase the release of several neurotransmitters, including acetylcholine and dopamine, which are involved in cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)propanamide in lab experiments is its high potency and specificity for the this compound receptor. This allows researchers to selectively activate the receptor and study its effects on neuronal function. However, one limitation is that this compound is not selective for the this compound receptor and can also activate other glutamate receptors, which may confound experimental results.
Direcciones Futuras
There are several future directions for research on N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)propanamide. One area of interest is the development of selective this compound receptor modulators that can enhance cognitive function without the side effects associated with non-selective agonists. Another area of interest is the investigation of the role of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the potential therapeutic applications of this compound in these conditions.
Aplicaciones Científicas De Investigación
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)propanamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to enhance cognitive function and memory in animal models and has been proposed as a potential treatment for cognitive impairment in humans.
Propiedades
IUPAC Name |
N-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-4-13(21)19-16-14(10(2)20)15(17-11(3)18-16)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQPYEUGZAZPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=NC(=C1C(=O)C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3,4-dimethylphenyl)-2-{[4-(2-furylmethyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4678817.png)
![2-[(4-bromo-2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4678832.png)
![ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4678836.png)

![N-{2-[(4-butoxybenzyl)thio]ethyl}guanidine](/img/structure/B4678844.png)
![3-nitro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4678845.png)

![methyl {[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B4678854.png)
![2-(1H-indol-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4678863.png)

![1-[2-(2,3-dihydro-1H-inden-2-ylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B4678893.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4678903.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-(4-ethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4678911.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4678914.png)